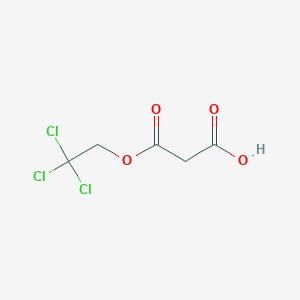

2,2,2-Trichloroethyl hydrogen malonate

Description

2,2,2-Trichloroethyl hydrogen malonate is a malonic acid derivative featuring a trichloroethyl (-CH₂CCl₃) ester group and a free carboxylic acid group. This compound is structurally characterized by a central malonate core with one esterified hydroxyl group substituted by the electron-withdrawing trichloroethyl moiety. The trichloroethyl group enhances the compound’s stability under basic or nucleophilic conditions while serving as a protective group that can be selectively removed via reductive methods (e.g., Zn/AcOH) . Its synthesis typically involves coupling malonic acid derivatives with 2,2,2-trichloroethanol under standard esterification conditions. The compound is primarily utilized in organic synthesis as an intermediate, particularly in biocatalyzed reactions and protective group strategies due to its balance of stability and controlled reactivity .

Properties

Molecular Formula |

C5H5Cl3O4 |

|---|---|

Molecular Weight |

235.44 g/mol |

IUPAC Name |

3-oxo-3-(2,2,2-trichloroethoxy)propanoic acid |

InChI |

InChI=1S/C5H5Cl3O4/c6-5(7,8)2-12-4(11)1-3(9)10/h1-2H2,(H,9,10) |

InChI Key |

WFZZGIUTHGKRQV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

Bis(2,2,2-trifluoroethyl) Malonate

Dimethyl Malonate

Dibenzyl Malonate

Diethyl 2-(2-Iodobenzyl)malonate

Table 1: Substituent Effects on Reactivity

Reactivity in Decarboxylative Rearrangement

- 2,2,2-Trichloroethyl Derivatives : Allyl 2,2,2-trichloroethyl malonate ([11a]) fails to undergo Pd-catalyzed decarboxylative rearrangement due to insufficient stabilization of the anionic intermediate. The trichloroethyl group’s electron-withdrawing effect is weaker compared to trifluoroethyl .

- Trifluoroethyl Analogues : Allyl 2,2,2-trifluoroethyl malonate ([11b]) undergoes Pd-catalyzed decarboxylation with high regiocontrol, attributed to the stronger electron-withdrawing effect of -CF₃, which stabilizes transition states .

- Methyl Esters : Dimethyl malonate exhibits moderate reactivity in decarboxylation but lacks regioselectivity due to the absence of stabilizing substituents .

Deprotection and Stability

Conformational and Spectroscopic Differences

- Hydrogen Malonates : The free carboxylic acid group in 2,2,2-trichloroethyl hydrogen malonate forms intramolecular hydrogen bonds, resulting in planar carboxyl groups, as confirmed by semiempirical MO studies .

- Methyl/Benzyl Esters : Dimethyl and dibenzyl malonates adopt conformations where carboxyl groups are perpendicular to the carbon skeleton, reducing steric clashes .

- Trifluoroethyl Derivatives : Stronger electron withdrawal by -CF₃ increases dipole moments, altering IR and NMR spectra (e.g., shifted carbonyl stretches to ~1747 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.